molecular formula C13H8BrNO4 B14442859 3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one CAS No. 77604-98-9

3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one

Cat. No.: B14442859
CAS No.: 77604-98-9
M. Wt: 322.11 g/mol
InChI Key: DJCBEORYLJZFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a nitrofuran moiety on the other, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 5-nitro-2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:

4-Bromobenzaldehyde+5-Nitro-2-furaldehydeBaseThis compound\text{4-Bromobenzaldehyde} + \text{5-Nitro-2-furaldehyde} \xrightarrow{\text{Base}} \text{this compound} 4-Bromobenzaldehyde+5-Nitro-2-furaldehydeBase​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Various oxidized derivatives of the furan ring

    Reduction: 3-(4-Bromophenyl)-1-(5-aminofuran-2-yl)prop-2-en-1-one

    Substitution: Compounds with different substituents replacing the bromine atom

Scientific Research Applications

3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitrofuran moiety may contribute to its biological activities by generating reactive oxygen species (ROS) or by interacting with specific enzymes and proteins. The bromophenyl group may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one
  • 3-(4-Methylphenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one
  • 3-(4-Fluorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one

Comparison

Compared to its analogs, 3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity The bromine atom is larger and more electronegative than chlorine, methyl, or fluorine, which can lead to differences in the compound’s chemical behavior and interactions with biological targets

Properties

CAS No.

77604-98-9

Molecular Formula

C13H8BrNO4

Molecular Weight

322.11 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H8BrNO4/c14-10-4-1-9(2-5-10)3-6-11(16)12-7-8-13(19-12)15(17)18/h1-8H

InChI Key

DJCBEORYLJZFOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(O2)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.